Halogen-Dependent Physicochemical and Pharmacokinetic Differentiation vs. Fluoro, Chloro, and Methyl Analogs
The 4-bromophenyl substituent confers distinct lipophilicity and electronic properties compared to its fluoro, chloro, and methyl analogs, directly influencing passive permeability, metabolic stability, and halogen-bonding potential. [1]
| Evidence Dimension | Hansch Constant (π) for Substituent Lipophilicity |
|---|---|
| Target Compound Data | Br: π = 0.86 |
| Comparator Or Baseline | CH3: π = 0.56; Cl: π = 0.71; F: π = 0.14 |
| Quantified Difference | Br increases lipophilicity by +0.30 log units vs. CH3 and +0.72 log units vs. F. |
| Conditions | Hansch substituent constants derived from octanol-water partitioning (class-based reference values). |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability but potentially reduced solubility; procurement of the bromo variant enables exploration of this logP window in SAR campaigns.
- [1] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. ISBN: 978-0841230606. View Source
